![molecular formula C18H15NO4 B1441306 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid CAS No. 1242891-83-3](/img/structure/B1441306.png)
3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid
Overview
Description
“Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C19H17NO4 . It has a molecular weight of 323.34 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate” consists of 19 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate” has a predicted boiling point of 529.8±45.0 °C and a predicted density of 1.19±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Ellipticine : The compound was used in the synthesis of ellipticine, an important molecule in cancer research. The synthesis involved the reaction with (3-bromo-4-pyridyl)triisopropoxytitanium, leading to 2-acylindole-3-carboxylic acids, which were further processed to create ellipticine (Miki, Hachiken, & Yanase, 2001).
Preparation of Hydroxyindole-3-carboxylic Acids : This compound was involved in synthesizing hydroxyindole-3-carboxylic acids, significant in biology and medicine due to their role in the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
Formation of Benzocarbazole Derivatives : It was used in creating benzocarbazole derivatives, indicating its versatility in synthesizing complex organic molecules (Miki, Tsuzaki, & Matsukida, 2002).
Biological and Pharmaceutical Research
Potential Antitumor Activity : Derivatives of this compound, specifically indol-3-yl)(1H-pyrazol-1-yl)methanones, were developed and tested for tumor cell-growth inhibition, showing its potential in cancer research (Farghaly, 2010).
Electrophilic Substitution in Indoles : Its derivatives were studied for their behavior in electrophilic substitution reactions, which is crucial for understanding its potential in synthesizing pharmaceutically relevant compounds (Biswas & Jackson, 1969).
Novel Compounds and Synthetic Methods
Synthesis of Functionalised Pyridoindoles : The compound was used as a starting material in the synthesis of functionalized pyridoindoles, demonstrating its utility in creating new chemical entities (Forbes, Johnson, & Thompson, 1992).
Preparation of p-Methoxybenzyl Esters : It played a role in the development of a method for efficiently protecting carboxylic acids as p-methoxybenzyl esters, showing its importance in synthetic chemistry (Wang, Golding, & Potter, 2000).
properties
IUPAC Name |
3-formyl-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-16-5-3-2-4-14(16)15(11-20)17(19)18(21)22/h2-9,11H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYFAFOLKOTKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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